Dimethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)terephthalate
Description
Dimethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalate is a boronate ester derivative featuring a terephthalate backbone with a dimethyl ester group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) substituent. This compound is structurally characterized by its aromatic core, which is functionalized with electron-withdrawing ester groups and a boronate moiety. The pinacol boronate group enhances stability against hydrolysis while maintaining reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, making it valuable in organic synthesis and materials science .
Key applications include its use as a monomer in conjugated polymers for organic electronics and as a precursor in pharmaceutical intermediates. Its synthesis typically involves palladium-catalyzed cross-coupling between halogenated terephthalate esters and pinacol boronic esters, followed by esterification .
Properties
IUPAC Name |
dimethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BO6/c1-15(2)16(3,4)23-17(22-15)12-9-10(13(18)20-5)7-8-11(12)14(19)21-6/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIIHFUQYYAUAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
Boronic acid derivatives are often used in the suzuki-miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds in organic synthesis.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the reactivity of boronic acids and their derivatives is known to be highly dependent on pH.
Biological Activity
Dimethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)terephthalate is a compound that has garnered attention in various fields due to its unique chemical structure and potential applications. This article delves into the biological activity of this compound, highlighting research findings, case studies, and relevant data.
- IUPAC Name : Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalate
- CAS Number : 944392-68-1
- Molecular Formula : C16H21BO6
- Molecular Weight : 320.15 g/mol
- Physical Form : Crystalline powder
Biological Activity Overview
The biological activity of this compound is largely attributed to its interactions with biological systems at the molecular level. This compound has been investigated for its potential applications in drug delivery systems and as a therapeutic agent.
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve the modulation of cellular pathways through its boron-containing structure. Boron compounds are known for their ability to interact with biomolecules and influence various biochemical processes.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of boron-containing compounds similar to this compound. The results indicated that these compounds could induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). The study highlighted the potential for developing boron-based therapeutics for cancer treatment.
Case Study 2: Drug Delivery Systems
Research has explored the use of this compound in drug delivery systems due to its ability to form stable complexes with various drugs. For instance, a formulation containing this compound demonstrated enhanced solubility and bioavailability of poorly soluble drugs.
Data Table: Biological Activity Summary
| Property | Observation |
|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells |
| Drug Delivery | Enhances solubility and bioavailability |
| Interaction with Biomolecules | Modulates cellular pathways via ROS generation |
| Stability | Forms stable complexes with various drugs |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of pinacol boronate esters. Below is a comparative analysis with structurally related derivatives:
Reactivity and Stability
- Electronic Effects : The terephthalate core in the target compound provides electron-withdrawing ester groups, which activate the boronate for cross-coupling reactions. In contrast, aldehyde-functionalized analogues (e.g., 2,5-bis(...)terephthalaldehyde ) exhibit higher electrophilicity, enabling covalent organic framework (COF) assembly .
- Steric Hindrance : The 4,4,5,5-tetramethyl groups in the dioxaborolane ring shield the boron atom, reducing hydrolysis rates compared to less hindered derivatives like 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
- Solubility: Methyl esters improve solubility in polar aprotic solvents (e.g., DMF, THF) compared to tert-butyl esters (e.g., tert-butyl 3-(...)butanoate), which are more lipophilic .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Dimethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)terephthalate?
The compound is typically synthesized via General Procedure 11 (as referenced in organoboron chemistry protocols), which involves coupling a boronate ester precursor with a terephthalate derivative under mild conditions. Key steps include:
- Activation of the boronate ester using diboron reagents (e.g., pinacol boronic esters) .
- Purification via silica gel chromatography, with TLC monitoring (1:9 EtOAc:Hexanes, Rf 0.35) to confirm reaction completion .
- Structural validation using , , and NMR spectroscopy, comparing data to literature values to ensure purity and correct functionalization .
Basic: How is the purity and structural integrity of this compound validated in academic research?
Researchers employ a combination of:
- Chromatographic techniques : TLC for real-time monitoring and column chromatography for purification .
- Spectroscopic analysis :
- NMR to confirm proton environments (e.g., methyl groups at δ 1.2–1.4 ppm for tetramethyl dioxaborolane) .
- NMR to verify boron coordination (sharp singlet near δ 30 ppm for sp-hybridized boron) .
- Mass spectrometry : Exact mass analysis (e.g., 276.189665 g/mol for related boronate esters) to confirm molecular composition .
Basic: What safety precautions are critical when handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of vapors or dust .
- Waste disposal : Classify waste as hazardous organic boronate and process via certified waste management services to prevent environmental contamination .
Advanced: How does this compound participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings?
The boronate ester moiety acts as a nucleophilic partner in Suzuki-Miyaura reactions, enabling aryl-aryl bond formation. Key considerations include:
- Catalyst selection : Pd(PPh) or PdCl(dppf) for enhanced activity .
- Base optimization : Use NaCO or CsCO in biphasic solvent systems (toluene/HO) to stabilize intermediates .
- Substrate scope : Steric hindrance from the tetramethyl dioxaborolane group may require elevated temperatures (80–100°C) for efficient coupling .
Advanced: What strategies resolve contradictions in spectral data during characterization?
- Comparative analysis : Cross-reference NMR shifts with structurally analogous compounds (e.g., tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate) .
- Crystallographic validation : Single-crystal X-ray diffraction (e.g., methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate) provides unambiguous confirmation of molecular geometry .
- Isotopic labeling : Use -enriched reagents to clarify ambiguous signals in crowded spectra .
Advanced: How is the compound utilized in the synthesis of complex heterocycles or natural products?
- Intermediate in alkaloid synthesis : The boronate group facilitates regioselective functionalization of indole derivatives, as seen in the total synthesis of clavicipitic acid .
- Building block for fluorophores : Its aromatic terephthalate core is incorporated into naphtho[1,8-de][1,3,2]diazaborinine derivatives for optoelectronic applications .
- Methodology : Use sequential cross-coupling and cyclization steps under inert atmospheres to prevent boronate oxidation .
Advanced: What experimental design principles optimize reaction yields in boronate-mediated transformations?
- Solvent selection : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances solubility of boronate intermediates .
- Stoichiometry : Maintain a 1.2:1 molar ratio of boronate to electrophilic partner to account of boronate hydrolysis side reactions .
- Moisture control : Use molecular sieves or inert gas purging to stabilize the boronate ester during prolonged reactions .
Advanced: How is computational modeling applied to predict reactivity or stability of this compound?
- DFT calculations : Predict thermodynamic stability of the boronate ester under varying pH or temperature conditions .
- Molecular docking : Simulate interactions with transition-metal catalysts (e.g., Pd centers) to rationalize coupling efficiency .
- In silico spectral prediction : Tools like ACD/Labs or ChemDraw validate experimental NMR data against theoretical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
